molecular formula C16H20N2O3 B4296538 N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Cat. No.: B4296538
M. Wt: 288.34 g/mol
InChI Key: WCZLFJFXYAIKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It also modulates various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation in various in vitro and in vivo models. It also improves mitochondrial function and enhances the expression of various antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide in lab experiments is its ability to scavenge free radicals and inhibit inflammation. However, its low solubility in water and poor bioavailability limit its use in in vivo studies.

Future Directions

There are several future directions for the research on N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide. One of the potential directions is to develop novel formulations that can improve its solubility and bioavailability. Another direction is to study its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.

Scientific Research Applications

N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

Properties

IUPAC Name

N-(2,3-dihydroxypropyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-9-11(20)8-17-16(21)10-5-6-15-13(7-10)12-3-1-2-4-14(12)18-15/h5-7,11,18-20H,1-4,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZLFJFXYAIKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
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N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
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N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
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N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
Reactant of Route 5
N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dihydroxypropyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

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